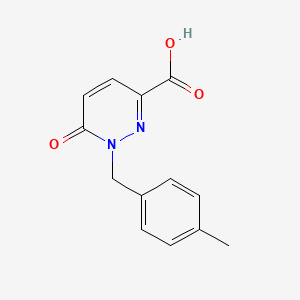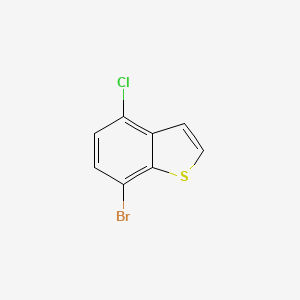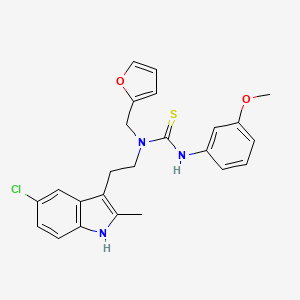![molecular formula C16H17N5O2S B2419769 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid CAS No. 868968-26-7](/img/structure/B2419769.png)
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Optical Sensing and Biological Applications
Compounds like 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid, featuring heteroatoms and derivatives, are significant in organic chemistry. They are commonly used in the synthesis of optical sensors due to their biological applications. Specifically, derivatives of pyrimidine, which share structural similarities with the compound , have shown promise as exquisite sensing materials. These derivatives' ability to form both coordination and hydrogen bonds makes them suitable as sensing probes, highlighting their potential in the development of sophisticated optical sensing technologies and their broad biological and medicinal applications (Jindal & Kaur, 2021).
Antioxidant and Radiation Protection Properties
The thio group in compounds such as 1,2,4-triazole derivatives exhibits high antioxidant and antiradical activity. They have been shown to positively impact the overall condition and biochemical processes in patients who have received high doses of radiation, suggesting their potential utility in radiation protection and therapy. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also contains a free SH-group, underscores their significance in medical research and potential therapeutic applications (Kaplaushenko, 2019).
Potential in CNS Drug Synthesis
The presence of heterocycles and heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) in compounds indicates their vast potential in synthesizing drugs acting on the Central Nervous System (CNS). These compounds replace carbon in benzene rings to form structures like pyridine, and their derivatives have shown a range of effects on the CNS, from depression to convulsion. The diversity of functional chemical groups in such compounds opens up possibilities for synthesizing novel CNS-acting drugs, addressing a wide spectrum of CNS disorders (Saganuwan, 2017).
Synthetic Versatility and Catalytic Applications
The compound's structural features, like the heterocyclic N-oxide motif, make it a cornerstone in synthetic chemistry and drug development. Its utility spans across forming metal complexes, designing catalysts, and its application in asymmetric catalysis and synthesis. Heterocyclic N-oxide derivatives, including those synthesized from pyridine and similar compounds, hold significant value due to their biological importance and their role in medicinal applications, showcasing a wide range of functionalities (Li et al., 2019).
将来の方向性
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the diverse pharmacological activities exhibited by compounds with similar structures, this compound could potentially have a wide range of applications .
作用機序
Target of Action
The compound 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . Compounds with this scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold are known to interact with different target receptors through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could potentially explain their diverse pharmacological activities .
Biochemical Pathways
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Result of Action
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
特性
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-3-7-12(16(22)23)24-14-9-8-13-18-19-15(21(13)20-14)11-6-4-5-10-17-11/h4-6,8-10,12H,2-3,7H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZBLTAFSBKNAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2,2-Bis(furan-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2419688.png)
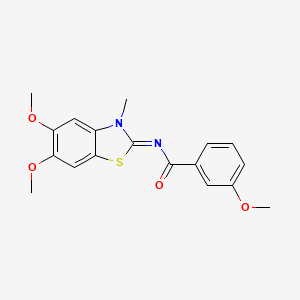
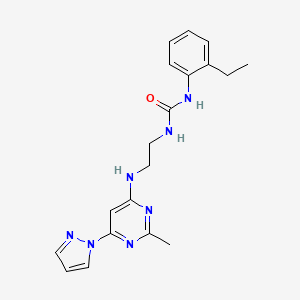
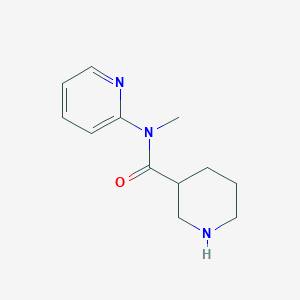
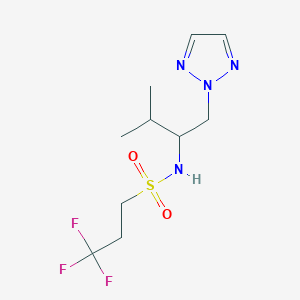
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2419696.png)
![(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile](/img/structure/B2419697.png)

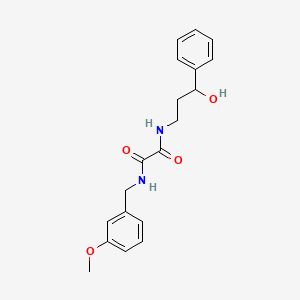
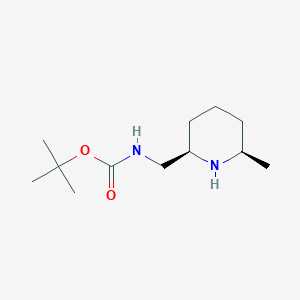
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)
